4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide
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Overview
Description
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical. This compound is a prodrug of tetracycline, where the pyrrolidine moiety enhances its bioavailability compared to tetracycline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine. The process can be improved by using methylene-bis-pyrrolidine, which is formed by heating formaldehyde or paraformaldehyde with pyrrolidine in an inert organic solvent like ethanol under reflux conditions .
Industrial Production Methods: The industrial production of rolitetracycline involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at around 20° to 25°C. This method enhances yield, reduces water formation, and avoids the caustic action of pyrrolidine on tetracycline .
Chemical Reactions Analysis
Types of Reactions: Rolitetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: Reduction reactions are less common for rolitetracycline.
Substitution: The Mannich reaction itself is a substitution reaction where the pyrrolidine moiety is introduced.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Formaldehyde and pyrrolidine are key reagents in the Mannich reaction.
Major Products: The primary product of the Mannich reaction is rolitetracycline itself, formed from tetracycline .
Scientific Research Applications
Rolitetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the Mannich reaction and other substitution reactions.
Mechanism of Action
Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of transfer RNA to the messenger RNA-ribosome complex, thereby interfering with protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and 16S ribosomal RNA .
Comparison with Similar Compounds
Tetracycline: The parent compound from which rolitetracycline is derived.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action but different pharmacokinetics.
Minocycline: Known for its broader spectrum of activity and better penetration into tissues.
Uniqueness: Rolitetracycline’s uniqueness lies in its enhanced bioavailability due to the pyrrolidine moiety, making it more effective in cases where high concentrations are required or oral administration is impractical .
Properties
Molecular Formula |
C27H33N3O8 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36) |
InChI Key |
IKQRPFTXKQQLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Origin of Product |
United States |
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